UDP-6-Azido-6-deoxy-D-galactose

Chemoenzymatic Synthesis Enzyme Engineering Process Optimization

UDP-6-Azido-6-deoxy-D-galactose (UDP-6AzGal; CAS 868141-12-2) is a chemically modified nucleotide sugar, specifically a UDP-galactose analog wherein the primary hydroxyl group at the C6 position is substituted with an azide moiety. This modification, while retaining structural similarity to its native counterpart UDP-Gal for enzymatic recognition, introduces a bioorthogonal chemical reporter into the galactose residue.

Molecular Formula C15H23N5O16P2
Molecular Weight 591.31 g/mol
Cat. No. B12080779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-6-Azido-6-deoxy-D-galactose
Molecular FormulaC15H23N5O16P2
Molecular Weight591.31 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O
InChIInChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27)
InChIKeyYLSUUMDTTUVTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-6-Azido-6-deoxy-D-galactose: Core Specifications and Procurement Considerations


UDP-6-Azido-6-deoxy-D-galactose (UDP-6AzGal; CAS 868141-12-2) is a chemically modified nucleotide sugar, specifically a UDP-galactose analog wherein the primary hydroxyl group at the C6 position is substituted with an azide moiety [1]. This modification, while retaining structural similarity to its native counterpart UDP-Gal for enzymatic recognition, introduces a bioorthogonal chemical reporter into the galactose residue . This compound serves as an unnatural galactosyl-donor for specific galactosyltransferases, enabling the metabolic incorporation of a click-chemistry compatible azide handle into glycoconjugates, a feature not possible with native UDP-Gal [2].

Why Native UDP-Gal and Other Analogs Cannot Replace UDP-6-Azido-6-deoxy-D-galactose


Procurement decisions cannot interchange UDP-6-Azido-6-deoxy-D-galactose with its natural analog UDP-Gal or other azido-modified sugars like UDP-6-azido-6-deoxy-D-glucose. UDP-Gal lacks the essential C6-azide moiety required for bioorthogonal click chemistry reactions (e.g., strain-promoted azide-alkyne cycloaddition, SPAAC), making it functionally inert for downstream detection and imaging applications [1]. Conversely, substituting with UDP-6-azido-6-deoxy-D-glucose would result in incorporation of a glucose anomer instead of galactose, fundamentally altering the stereochemistry and biological recognition of the target glycoconjugate, as glycosyltransferases exhibit strict donor specificity [2]. Furthermore, while the wild-type enzymes involved in its synthesis are inefficient, specific enzyme variants (GalK-E37S, GalU-D133V) are required to produce this 'pricy, unnatural galactosyl-donor' at a scalable and economically viable ~90% conversion yield, a barrier that prevents its facile in-house preparation using standard enzymatic kits [3].

Quantitative Evidence for UDP-6-Azido-6-deoxy-D-galactose Performance and Selection


Synthesis Yield: Engineered Enzyme Variants Outperform Wild-Type by 3-6 Fold

The chemoenzymatic synthesis of UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal) from 6-azido-6-deoxy-D-galactose-1-phosphate is inefficient when using wild-type (WT) enzymes. Direct comparison of enzyme variants shows that the GalK-E37S and GalU-D133V mutants achieve a 3- to 6-fold higher rate of synthesis compared to their wild-type counterparts [1]. This improvement is critical for the compound's commercial viability and large-scale research use.

Chemoenzymatic Synthesis Enzyme Engineering Process Optimization

Conversion Efficiency: Engineered Pathway Achieves ~90% Yield for UDP-6AzGal

Using a coupled reaction system with the optimized enzyme variants (GalK-E37S, GalU-D133V), the conversion of starting materials to the final UDP-6-azido-6-deoxy-D-galactose product reaches ~90% [1]. This high conversion yield is essential for minimizing waste of expensive precursors and maximizing product recovery, in stark contrast to the low yields expected from wild-type enzyme systems which are not reported to be efficient enough for practical use.

Bioprocess Engineering Glycoconjugate Synthesis Substrate Conversion

Substrate Specificity: UDP-6AzGal is Not a Direct Substrate for O-GlcNAc Transferase (OGT)

Understanding potential off-target effects is crucial for experimental design. It has been explicitly demonstrated that UDP-6-azido-6-deoxy-D-galactose does not serve as a direct substrate for O-GlcNAc transferase (OGT), the enzyme responsible for O-GlcNAcylation [1]. This suggests that any O-GlcNAc labeling observed in cells treated with the compound is likely due to prior metabolic conversion to UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc), rather than direct galactose transfer by OGT.

O-GlcNAcylation Metabolic Labeling Enzyme Specificity

Galactosyltransferase Activity: Functional Substrate for LgtC and Ceramide Galactosyltransferase

The functional utility of UDP-6-azido-6-deoxy-D-galactose as a galactosyl-donor has been confirmed across multiple enzyme systems. It is recognized and utilized by the bacterial α-1,4-galactosyltransferase LgtC for transfer to lactosyl acceptors [1]. Furthermore, it was validated as a substrate in in vitro glycosylation reactions using lysates from HEK 293TH cells overexpressing ceramide galactosyltransferase . These validations confirm its role as a bona fide substrate for transferring the 6-azido-galactose moiety.

Galactosyltransferase Assay Glycosphingolipid Synthesis Substrate Validation

Primary Application Scenarios for UDP-6-Azido-6-deoxy-D-galactose Based on Quantitative Evidence


Synthesis of Azido-Functionalized Glycosphingolipids (e.g., AzGb3 Analogs)

This is the primary and best-validated application. UDP-6-azido-6-deoxy-D-galactose is the specific galactosyl-donor for LgtC to create azido-globotriose and lyso-AzGb3 analogs, which are crucial chemical reporters for studying Fabry disease [1]. The engineered synthesis pathway using GalK-E37S and GalU-D133V enables production of these valuable analogs with a substrate conversion of up to 70% [1].

Metabolic Labeling and Bioorthogonal Imaging of Galactose-Containing Glycans

The compound's 6-azide group serves as a chemical tag for bioorthogonal click chemistry (e.g., SPAAC), enabling visualization of glycoconjugates in complex biological systems [1]. Its use has been demonstrated for visualizing glycosylation patterns in developing zebrafish embryos, confirming its utility in whole-organism imaging studies [2]. Procurement is justified for any workflow requiring specific, clickable labeling of galactose residues.

Investigating O-GlcNAc Dynamics via Metabolic Interconversion

For studies focused on O-GlcNAcylation, UDP-6-azido-6-deoxy-D-galactose provides a unique, indirect labeling route. Since it is not a direct OGT substrate [3], any resulting O-GlcNAc labeling is a result of its metabolic conversion to UDP-6-azido-6-deoxy-D-glucose. This allows researchers to probe cellular sugar salvage pathways and interconversion dynamics, offering a different temporal and mechanistic window than using direct OGT substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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